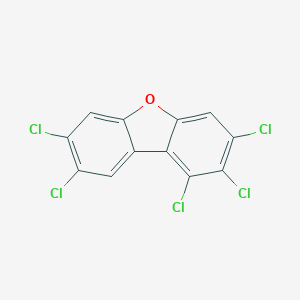

1,2,3,7,8-Pentachlorodibenzofuran

Vue d'ensemble

Description

1,2,3,7,8-Pentachlorodibenzofuran (CAS No. 57117-41-6) is a polychlorinated dibenzofuran (PCDF) congener with the molecular formula C₁₂H₃Cl₅O. It is classified as a dioxin-like compound due to its structural similarity to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and its ability to bind to the aryl hydrocarbon (Ah) receptor, triggering toxic responses such as immunotoxicity, hepatotoxicity, and developmental effects .

This compound is primarily formed as a byproduct of combustion processes involving organic matter and chlorine sources, such as incineration of waste, industrial chlorination, or wildfires . It persists in the environment, bioaccumulates in the food chain, and has been detected in biological samples, including human serum and adipose tissue . Analytical standards of this compound are utilized in environmental monitoring, reflecting its status as a regulated pollutant .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 1,2,3,7,8-Pentachlorodibenzofurane peut être synthétisé par différentes méthodes, notamment :

Chloration du dibenzofurane : Cela implique la chloration du dibenzofurane dans des conditions contrôlées pour introduire des atomes de chlore à des positions spécifiques.

Réduction d'éthers de nitrodiphényle chlorés : Cette méthode implique la réduction d'éthers de nitrodiphényle chlorés suivie d'un couplage diazoïque interne.

Cyclisation interne d'éthers de diphényle chlorés : Cela peut être réalisé par des techniques chimiques ou photolytiques.

Méthodes de production industrielle

La production industrielle de 1,2,3,7,8-Pentachlorodibenzofurane se produit souvent comme un sous-produit non intentionnel lors de la fabrication et du chauffage et de la pyrolyse ultérieurs des biphényles polychlorés et des chlorophénols .

Analyse Des Réactions Chimiques

Types de réactions

Le 1,2,3,7,8-Pentachlorodibenzofurane subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.

Réactifs et conditions courants

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Agents réducteurs : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Réactifs de substitution : Les réactions d'échange d'halogènes peuvent être facilitées en utilisant des réactifs comme l'iodure de sodium dans l'acétone.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés chlorés et déchlorés, en fonction des conditions de réaction et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

Le 1,2,3,7,8-Pentachlorodibenzofurane a plusieurs applications de recherche scientifique, notamment :

Toxicologie environnementale : Il est étudié pour sa persistance dans l'environnement et son potentiel de bioaccumulation dans la chaîne alimentaire.

Toxicologie et métabolisme des xénobiotiques : La recherche se concentre sur ses effets sur l'expression génique et l'induction enzymatique dans divers systèmes biologiques.

Perturbation endocrinienne : Il est étudié pour sa capacité à perturber les fonctions endocriniennes, impactant la régulation hormonale.

Toxicité développementale et reproductive : Des études examinent ses effets sur le développement fœtal et la santé reproductive.

5. Mécanisme d'action

Le 1,2,3,7,8-Pentachlorodibenzofurane exerce ses effets principalement par liaison au récepteur des hydrocarbures aromatiques (AhR). Cette liaison conduit à l'activation de diverses voies d'expression génique, notamment celles impliquées dans le métabolisme et la détoxification des xénobiotiques . La capacité du composé à induire des enzymes telles que l'hydroxylase des hydrocarbures aromatiques et l'éthoxyréso-O-dééthylase est un aspect clé de son mécanisme d'action .

Applications De Recherche Scientifique

Chemical Properties and Toxicity

Chemical Structure and Characteristics

- Formula: C₁₂H₃Cl₅O

- Molecular Weight: 340.417 g/mol

- CAS Registry Number: 57117-41-6

- IUPAC Name: 3,4,5,11,12-pentachloro-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(13),2,4,6,9,11-hexaene

PeCDF is characterized by its high degree of chlorination which contributes to its stability and persistence in the environment. It is primarily formed as a byproduct during the combustion of chlorinated organic materials and can be found in industrial effluents.

Toxicological Profile

PeCDF acts as an aryl hydrocarbon receptor (AhR) agonist. Upon binding to AhR, it translocates to the nucleus where it regulates gene expression involved in xenobiotic metabolism and cellular stress responses. This mechanism can lead to various toxic effects including carcinogenicity and endocrine disruption .

Environmental Monitoring

PeCDF is used as a marker for environmental contamination studies due to its persistence and bioaccumulation potential in food chains. Its presence in soil and water bodies serves as an indicator of pollution from industrial activities.

Toxicity Assessments

Numerous studies have assessed the toxicity of PeCDF through various models:

- In Vivo Studies: Research involving animal models has demonstrated that exposure to PeCDF can lead to liver tumors and other pathological changes . For example, studies on rats have shown dose-dependent increases in liver tumors when exposed to PeCDF alongside known carcinogens like N-nitrosodiethylamine (NDEA) .

- In Vitro Studies: Cell-based assays have indicated that PeCDF can induce oxidative stress and alter cellular signaling pathways related to inflammation and cancer progression .

Risk Assessment

PeCDF is included in risk assessment frameworks that utilize Toxic Equivalency Factors (TEFs) to evaluate the potential health risks associated with exposure to dioxin-like compounds. The TEF for PeCDF is set at 0.03, indicating its relative potency compared to 2,3,7,8-TCDD .

Case Studies

Mécanisme D'action

1,2,3,7,8-Pentachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). This binding leads to the activation of various gene expression pathways, including those involved in xenobiotic metabolism and detoxification . The compound’s ability to induce enzymes such as aryl hydrocarbon hydroxylase and ethoxyresorufin-O-deethylase is a key aspect of its mechanism of action .

Comparaison Avec Des Composés Similaires

The toxicity and environmental behavior of 1,2,3,7,8-pentachlorodibenzofuran depend on its chlorination pattern. Below is a detailed comparison with structurally related congeners:

Structural and Toxicological Differences

Key Congeners:

This compound (1,2,3,7,8-PeCDF)

2,3,4,7,8-Pentachlorodibenzofuran (2,3,4,7,8-PeCDF)

2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF)

1,2,4,7,8-Pentachlorodibenzofuran (1,2,4,7,8-PeCDF)

Octachlorodibenzofuran (OCDF)

Table 1: Toxicity Parameters of Selected PCDFs

*Relative potency varies based on tissue concentration vs. administered dose .

Key Findings:

Toxicity and Ah Receptor Binding: 2,3,4,7,8-PeCDF is the most toxic PCDF congener, with a 10-fold higher cancer slope factor than 1,2,3,7,8-PeCDF . This is attributed to its lateral chlorination (positions 2,3,4,7,8), which enhances Ah receptor binding affinity. 1,2,3,7,8-PeCDF has lower potency due to a non-lateral chlorine at position 1, slightly reducing receptor binding efficiency . 1,2,4,7,8-PeCDF (log 1/EC₅₀ = 7.17) exhibits higher acute toxicity than 1,2,3,7,8-PeCDF in vitro, though its environmental prevalence is minimal .

Pharmacokinetics :

- 2,3,4,7,8-PeCDF accumulates in hepatic tissue, increasing its effective toxicity in the liver .

- OCDF (fully chlorinated) is poorly absorbed, resulting in lower bioavailability and potency .

Environmental Presence :

- 1,2,3,7,8-PeCDF is frequently detected in human biomonitoring studies (mean level: 2.58 ng/kg in NHANES 2007-2008) but often below detection limits in soil and biochar .

- 2,3,4,7,8-PeCDF is less prevalent in environmental samples, likely due to stricter regulatory controls targeting highly toxic congeners .

Regulatory and Health Risk Considerations

- 1,2,3,7,8-PeCDF: No inhalation or chronic oral minimal risk levels (MRLs) have been established due to insufficient toxicity data . Its primary targets include the liver, thyroid, and immune system .

- OCDF : Classified as the least toxic PCDF, with negligible contributions to total dioxin toxicity in mixtures .

Activité Biologique

1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) is a member of the polychlorinated dibenzofuran (PCDF) family, which is known for its environmental persistence and potential toxicity. This compound has garnered attention due to its biological activity, particularly its effects on the endocrine system, immune response, and potential carcinogenicity. This article reviews the biological activities associated with PeCDF based on diverse research findings and case studies.

Chemical Structure and Properties

PeCDF is characterized by five chlorine atoms attached to a dibenzofuran structure. Its chemical formula is C12H3Cl5O, and it has a molecular weight of approximately 322.5 g/mol. PeCDF is classified as a persistent organic pollutant (POP), meaning it does not easily degrade in the environment and can bioaccumulate in living organisms.

PeCDF exerts its biological effects primarily through the aryl hydrocarbon receptor (AhR). Upon binding to AhR, PeCDF activates transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1). This activation leads to various biochemical responses that can affect cellular functions and contribute to toxicity.

Immunotoxicity

Research indicates that PeCDF can significantly alter immune function. A study involving different mouse strains demonstrated that PeCDF administration resulted in a decrease in total lymphocyte counts and specifically B lymphocytes in certain strains. The observed immunotoxic effects varied based on genetic susceptibility related to AhR responsiveness .

Carcinogenic Potential

The carcinogenicity of PeCDF has been assessed in various studies. Limited evidence suggests that exposure to this compound may increase the risk of liver cancer in humans. In animal models, PeCDF has been shown to enhance the incidence of skin papillomas when combined with known carcinogens like N-methyl-N-nitro-N'-nitrosoguanidine (MNNG) and N-nitrosodiethylamine (NDEA) .

Developmental and Reproductive Effects

PeCDF exposure has been linked to adverse developmental outcomes. In animal studies, prenatal exposure led to reduced sperm counts and structural alterations in the female reproductive tract. Additionally, teratogenic effects such as cleft palate have been documented .

Human Exposure

In humans exposed to contaminated environments, such as those affected by industrial discharges or accidents involving PCDFs, elevated levels of PeCDF have been detected in biological samples. These exposures have been associated with various health issues including chloracne and altered lipid profiles .

Environmental Persistence

PeCDF's persistence in the environment poses significant risks. It has been found in air, water, soil, and sediments across various regions due to historical industrial activities. Its bioaccumulation potential means that concentrations can increase through food chains, leading to higher exposure levels in top predators and humans .

Research Findings

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying PeCDF in environmental matrices?

PeCDF is typically analyzed using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). Detection limits for PeCDF in water, soil, and biological tissues are standardized at 50 pg/L or pg/g, with isotope dilution techniques ensuring accuracy . For example, NHANES (2005–2006) reported serum PeCDF geometric mean concentrations of 2.21 fg/g in the U.S. population using HRGC/HRMS .

| Matrix | Method | Detection Limit | Reference |

|---|---|---|---|

| Water/Soil | HRGC/HRMS | 50 pg/L | EPA Method 1613 |

| Serum | Isotope Dilution HRMS | 0.08–640 pg/g | NHANES |

Q. What are the primary toxicological targets of PeCDF in animal models?

Oral exposure studies in rats identify the liver, thyroid, thymus, and developmental systems as sensitive targets. Dose-dependent hepatomegaly and altered thyroid hormone levels are observed at low doses (e.g., 0.1 μg/kg/day over 13 weeks) . Benchmark dose (BMD) modeling of relative liver weight changes in female rats showed a BMDL10 of 0.05 μg/kg/day, highlighting the liver as a critical endpoint .

Q. How is PeCDF’s toxicity weighted in regulatory frameworks?

The World Health Organization (WHO) assigns PeCDF a toxic equivalency factor (TEF) of 0.03, based on its aryl hydrocarbon receptor (AhR) activation potency relative to 2,3,7,8-TCDD (TEF = 1). This TEF is used to calculate cumulative toxic equivalency (TEQ) in risk assessments .

Advanced Research Questions

Q. How can researchers address the lack of chronic toxicity data for PeCDF?

No chronic oral MRL exists due to insufficient long-term studies . To fill this gap, researchers should design longitudinal rodent studies with exposure durations >1 year, focusing on endpoints like hepatic histopathology, endocrine disruption, and carcinogenicity. Dosing regimens should align with acute BMDL thresholds (e.g., 0.05 μg/kg/day) .

Q. What experimental strategies resolve contradictions in PeCDF’s immunotoxicity data?

While PeCDF suppresses thymus weight in acute studies , conflicting results in subchronic models suggest dose- and species-specific effects. Researchers should standardize protocols using AhR-responsive strains (e.g., C57BL/6 mice) and include immune function assays (e.g., T-cell proliferation) alongside organ weight metrics .

Q. How does PeCDF’s ecotoxicological potency compare to co-planar dioxins?

In soil ecotoxicity assays with Allivibrio fischeri, PeCDF (TEF = 0.03) exhibits lower potency than 2,3,4,7,8-PeCDF (TEF = 0.3) and 2,3,7,8-TCDD (TEF = 1). Researchers should apply WHO TEFs to model mixture toxicity but validate results with bioassays due to matrix-specific bioavailability differences .

Q. Methodological Challenges

Q. What are the limitations of using TEFs for PeCDF in environmental risk assessments?

TEFs assume additive AhR-mediated effects, but interactions with non-dioxin-like compounds (e.g., PCBs) may modulate toxicity. Researchers should supplement TEQ calculations with in vitro reporter gene assays (e.g., DR-CALUX) to assess mixture interactions .

Q. How can detection sensitivity be improved for PeCDF in complex matrices?

Co-eluting congeners in sediment samples require advanced cleanup steps (e.g., multi-layer silica gel columns) and confirmatory MS/MS transitions. Interlaboratory validation using certified reference materials (e.g., Wellington Lake sediment) ensures reproducibility .

Q. Data Gaps and Future Directions

- Chronic Exposure Models : No data exist on PeCDF’s carcinogenicity or transgenerational effects. Multigenerational studies in rodents are needed .

- Human Biomarkers : NHANES data are limited to serum levels; adipose tissue sampling could improve exposure characterization .

- Ecotoxicology : Field studies correlating PeCDF levels with benthic community impacts are lacking .

Propriétés

IUPAC Name |

1,2,3,7,8-pentachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-5-1-4-8(2-6(5)14)18-9-3-7(15)11(16)12(17)10(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMIVUVRFPGOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C(=C23)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052234 | |

| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57117-41-6 | |

| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57117-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,7,8-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNE7ZLB7SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.